Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound is characterized by its complex structure, which includes a chloroacetamido group, a dimethylphenyl group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,4-dimethylbenzoyl chloride and aluminum chloride as a catalyst.
Chloroacetamido Group Addition: The chloroacetamido group is added through a nucleophilic substitution reaction, where chloroacetyl chloride reacts with an amine precursor.
Esterification: Finally, the ester functional group is introduced by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in antimicrobial and anticancer studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-bromoacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate: Similar structure but with a bromoacetamido group instead of chloroacetamido.
Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate: Lacks the dimethyl groups on the phenyl ring.
Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)furan-3-carboxylate: Contains a furan ring instead of a thiophene ring.
Uniqueness
Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the combination of its functional groups and the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-4-22-17(21)15-13(9-23-16(15)19-14(20)8-18)12-6-5-10(2)7-11(12)3/h5-7,9H,4,8H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWJGUIQBNIEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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